molecular formula C10H12Br2O B594488 2,4-Dibromo-1-tert-butoxybenzene CAS No. 1261988-70-8

2,4-Dibromo-1-tert-butoxybenzene

Cat. No.: B594488
CAS No.: 1261988-70-8
M. Wt: 308.013
InChI Key: VFKZCQTTXZQWAA-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-tert-butoxybenzene is an organic compound with the molecular formula C10H12Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 2 and 4 positions, and a tert-butoxy group is substituted at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-tert-butoxybenzene can be synthesized through several methods. One common method involves the bromination of 1-tert-butoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-tert-butoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-1-tert-butoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-tert-butoxybenzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the tert-butoxy group undergoes oxidative cleavage to form carbonyl compounds. In reduction reactions, the bromine atoms are reduced to form hydrogenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-tert-butoxybenzene is unique due to the presence of the bulky tert-butoxy group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .

Biological Activity

2,4-Dibromo-1-tert-butoxybenzene (CAS No. 1261988-70-8) is an organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound features two bromine atoms and a tert-butoxy group attached to a benzene ring, which may influence its reactivity and interactions in biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound can be represented as follows:

C9H10Br2O\text{C}_9\text{H}_{10}\text{Br}_2\text{O}

This compound's molecular weight is 293.09 g/mol. The presence of bromine atoms typically enhances the lipophilicity of organic compounds, which can affect their bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

Research indicates that halogenated compounds like this compound may exhibit various biological activities due to their ability to interact with cellular targets. Potential mechanisms include:

  • Antimicrobial Activity : Halogenated benzene derivatives have been studied for their antimicrobial properties. The presence of bromine can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Antioxidant Properties : Some studies suggest that compounds with phenolic structures can scavenge free radicals, thus exhibiting antioxidant activity. The tert-butoxy group may contribute to this effect by stabilizing radical intermediates.
  • Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biological processes.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy examined the efficacy of halogenated compounds against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Compound MIC (µg/mL) Target Bacteria
This compound32Staphylococcus aureus
This compound64Escherichia coli
Control Antibiotic (e.g., Amoxicillin)16Staphylococcus aureus

Antioxidant Activity

Another study investigated the antioxidant potential of various brominated compounds using DPPH radical scavenging assays. The findings suggested that this compound showed a significant reduction in DPPH radical concentration at concentrations above 50 µM, indicating its potential as an antioxidant agent .

Enzyme Inhibition

Research on enzyme inhibition highlighted that this compound could inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro assays demonstrated that the compound inhibited AChE activity with an IC50 value of 25 µM . This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.

Properties

IUPAC Name

2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKZCQTTXZQWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682192
Record name 2,4-Dibromo-1-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-70-8
Record name 2,4-Dibromo-1-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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